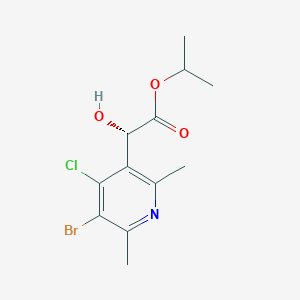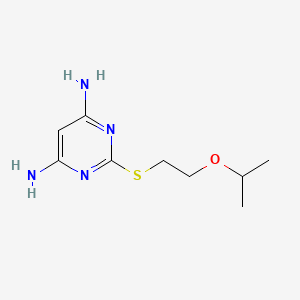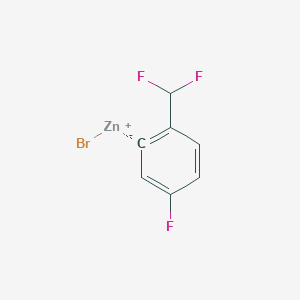
(2-(Difluoromethyl)-5-fluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry due to its ability to introduce difluoromethyl groups into aromatic compounds, which can significantly alter the biological activity and properties of the resulting molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(difluoromethyl)-5-fluorophenyl)zinc bromide typically involves the reaction of 2-(difluoromethyl)-5-fluorobromobenzene with zinc in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.50 M solution in THF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The use of automated systems and reactors helps in maintaining the quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with aryl halides or vinyl halides.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving this compound include difluoromethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
In chemistry, this compound is used to introduce difluoromethyl groups into aromatic rings, which can enhance the stability and lipophilicity of the resulting molecules. This modification is crucial in the development of new drugs and agrochemicals.
Biology and Medicine
In biological and medicinal research, (2-(difluoromethyl)-5-fluorophenyl)zinc bromide is used to synthesize compounds with potential therapeutic properties. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of pharmaceuticals and agrochemicals. Its ability to introduce difluoromethyl groups makes it a valuable tool in the production of compounds with enhanced properties.
Mechanism of Action
The mechanism of action of (2-(difluoromethyl)-5-fluorophenyl)zinc bromide involves the transfer of the difluoromethyl group to an aromatic substrate. This process is typically facilitated by a palladium catalyst, which activates the zinc reagent and promotes the formation of a carbon-carbon bond. The molecular targets and pathways involved depend on the specific substrate and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
(2-(Difluoromethyl)phenyl)zinc bromide: Similar in structure but lacks the additional fluorine atom on the aromatic ring.
(2-(Trifluoromethyl)phenyl)zinc bromide: Contains an additional fluorine atom, making it more electron-withdrawing.
(2-(Difluoromethyl)-4-fluorophenyl)zinc bromide: Similar structure with the fluorine atom in a different position on the aromatic ring.
Uniqueness
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide is unique due to its specific substitution pattern, which can lead to different reactivity and selectivity in chemical reactions compared to its analogs. The presence of both difluoromethyl and fluorine groups can significantly influence the electronic properties and reactivity of the compound, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C7H4BrF3Zn |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
bromozinc(1+);1-(difluoromethyl)-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-6-3-1-5(2-4-6)7(9)10;;/h1,3-4,7H;1H;/q-1;;+2/p-1 |
InChI Key |
UAOCDXHFCSFSGE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C=C1F)C(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



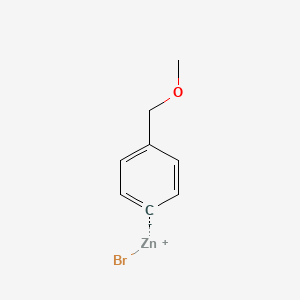

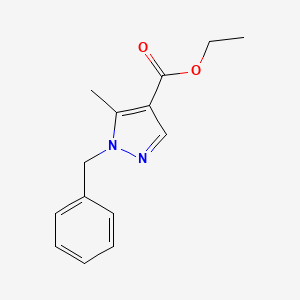
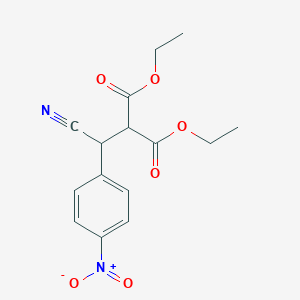
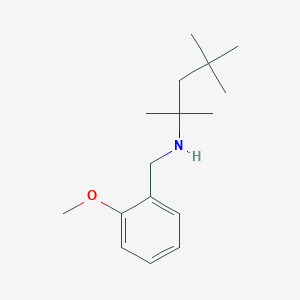
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)
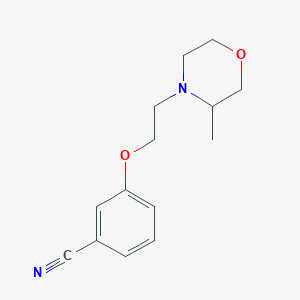

![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
